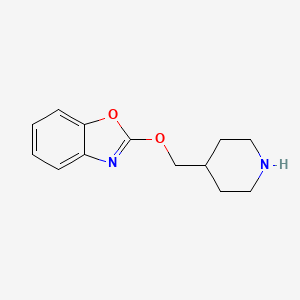
2-(4-Piperidylmethoxy)benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Piperidylmethoxy)benzoxazole is a heterocyclic aromatic compound that features a benzoxazole core structure with a piperidylmethoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Piperidylmethoxy)benzoxazole typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. The piperidylmethoxy substituent is then introduced through nucleophilic substitution reactions. Common reagents used in these reactions include aldehydes, ketones, and various catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of high-yielding synthetic routes that can be scaled up for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure efficient and cost-effective synthesis .
化学反応の分析
Types of Reactions
2-(4-Piperidylmethoxy)benzoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzoxazole core.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents onto the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol, methanol, and water, as well as catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzoxazole derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
科学的研究の応用
2-(4-Piperidylmethoxy)benzoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use in drug discovery and development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals
作用機序
The mechanism of action of 2-(4-Piperidylmethoxy)benzoxazole involves its interaction with specific molecular targets and pathways. The benzoxazole core can form π-π stacking or π-cation interactions with biological targets, while the piperidylmethoxy substituent can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(4-Piperidylmethoxy)benzoxazole include other benzoxazole derivatives such as:
- 2-(4-Butylphenyl)benzoxazole
- 2-(4-Methylphenyl)benzoxazole
- 2-(4-Fluorophenyl)benzoxazole
Uniqueness
What sets this compound apart from other benzoxazole derivatives is its unique piperidylmethoxy substituent, which can enhance its biological activity and specificity for certain molecular targets. This makes it a valuable compound for research and development in various scientific fields .
特性
IUPAC Name |
2-(piperidin-4-ylmethoxy)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-4-12-11(3-1)15-13(17-12)16-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMPDJMGXIGCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














